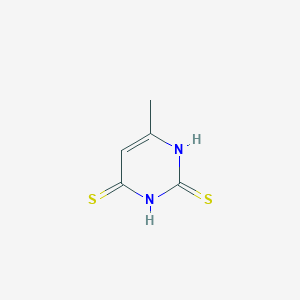

2,4(1H,3H)-Pyrimidinedithione, 6-methyl-

Description

Properties

CAS No. |

6308-38-9 |

|---|---|

Molecular Formula |

C5H6N2S2 |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

6-methyl-1H-pyrimidine-2,4-dithione |

InChI |

InChI=1S/C5H6N2S2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) |

InChI Key |

CQOAJLIZQSKDFC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=S)NC(=S)N1 |

Isomeric SMILES |

CC1=CC(=NC(=N1)S)S |

Canonical SMILES |

CC1=CC(=S)NC(=S)N1 |

Other CAS No. |

6308-38-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4 1h,3h Pyrimidinedithione, 6 Methyl

Established Synthetic Pathways for 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- and Analogues

The construction of the 6-methyl-pyrimidinedithione ring and its analogues, such as the corresponding monothio and dioxo derivatives, relies on well-established principles of heterocyclic synthesis. These methods primarily involve the formation of the six-membered diazine ring through the reaction of a three-carbon precursor with a urea (B33335) or thiourea-based component.

Cyclocondensation and Ring Formation Reactions

The most fundamental and widely used method for synthesizing 6-substituted pyrimidine-2,4-dione or thione rings is the cyclocondensation reaction. This approach typically involves the reaction of a β-keto ester with urea or its sulfur-containing analogues.

A classic example is the synthesis of 6-methyluracil (B20015), the dioxo analogue, which was first described by Behrend. orgsyn.org This reaction involves the condensation of ethyl acetoacetate (B1235776) with urea. orgsyn.org A modification of this foundational method is employed for the synthesis of the sulfur-containing analogues. For the preparation of 2-thio-6-methyluracil (the monothio analogue), thiourea (B124793) is used in place of urea, reacting with ethyl acetoacetate in the presence of a base like sodium methoxide (B1231860) in methanol (B129727). orgsyn.org The reaction proceeds by heating the mixture, evaporating to dryness, and then acidifying the dissolved residue with acetic acid to precipitate the product. orgsyn.org

To achieve the target compound, 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-, a similar cyclocondensation strategy can be envisioned using a dithio-analogue of urea or by subsequent thionation of a pre-formed uracil (B121893) or thiouracil ring. Another approach involves the reaction of acetylketene, a reactive intermediate, with thiourea derivatives. Acetylketene can be generated by heating 2,2,6-trimethyl-4H-1,3-dioxin-4-one. researchgate.net Its subsequent reaction with thiourea leads to the formation of the 6-methylthiouracil ring system. researchgate.net

Multicomponent Reaction Strategies in Pyrimidine (B1678525) Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool in organic synthesis. frontiersin.org These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity.

In the context of pyrimidine synthesis, MCRs offer an efficient alternative to traditional stepwise methods. For instance, four-component reactions have been developed for the synthesis of complex, fused pyrimidine systems. beilstein-journals.org One such strategy involves the reaction of two equivalents of an aromatic aldehyde, 1,3-dimethylbarbituric acid (a pyrimidinedione derivative), and 2-methylindole, catalyzed by CuSO4, to produce tetrahydrospiro[carbazole-3,5'-pyrimidines]. beilstein-journals.org In this process, both the diene and the dienophile for a subsequent cycloaddition are generated in situ from the starting materials. beilstein-journals.org While not directly yielding the title compound, these strategies highlight the potential of MCRs to construct highly substituted pyrimidine frameworks in a single pot.

Catalyst-Free and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on "green" methodologies that reduce waste, avoid hazardous reagents, and improve energy efficiency. These principles have been successfully applied to the synthesis of pyrimidine derivatives.

Microwave-assisted synthesis has been recognized as a significant green chemistry tool, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govresearchgate.net The synthesis of pyrimidinedione derivatives has been achieved via the microwave-assisted reaction of chalcones with thiourea in the presence of potassium hydroxide (B78521) in ethanol (B145695). juniperpublishers.com Furthermore, sustainable, catalyst-free conditions have been developed for creating fused pyrimidine systems. One-pot, three-component reactions of bis-aldehydes, barbituric acid, and various amines under microwave irradiation without a catalyst have been shown to produce fused pyrimido[4,5-d]pyrimidine (B13093195) systems in high yields with simple workups. researchgate.net These approaches align with the principles of green chemistry by minimizing energy consumption and avoiding potentially toxic metal catalysts. researchgate.net

Derivatization Strategies and Functionalization of the Pyrimidinedithione Scaffold

Once the core pyrimidine ring is synthesized, it can be further modified to create a diverse range of derivatives. The presence of reactive nitrogen and carbon sites on the 6-methyl-pyrimidinedithione scaffold allows for various functionalization strategies.

N-Substitution Reactions

The nitrogen atoms within the pyrimidine ring are nucleophilic and can be targeted for substitution reactions. The derivatization of 6-methyl-2-thiouracil, a close analogue, serves as an excellent model for these transformations. Reaction of 6-methyl-2-thiouracil with chloroacetyl chloride in the presence of a base like K2CO3 leads to acylation at the N1 position, yielding 1-chloroacetyl-6-methyl-2-thiouracil. iosrjournals.org

This chloroacetyl intermediate is a versatile building block for further derivatization. For example, treatment with hydrazine (B178648) hydrate (B1144303) replaces the chlorine atom to form a 2-(acetohydrazide)thiouracil derivative. iosrjournals.org This hydrazide can then be reacted with various aromatic aldehydes to produce a series of Schiff bases, demonstrating a straightforward method for introducing diverse substituents onto the pyrimidine core via the N1-position. iosrjournals.org

Modification at the C-6 Position and Other Ring Positions

The C-6 methyl group and the adjacent C-5 position of the pyrimidine ring are also sites for functionalization. While the C-6 methyl group is relatively stable, reactions can be directed to the C-5 position. For example, studies on 5-alkyl-6-methyl-2-thiouracils show that the C-5 position can be readily alkylated, providing a route to a variety of substituted analogues. researchgate.net

Furthermore, the entire pyrimidine ring can act as a building block for more complex fused heterocyclic systems. For example, 6-amino-2-thiouracil (B86922), an analogue of the title compound, has been used as a key intermediate in the synthesis of fused pyrimidines like pyrano-, pyrido-, and pyrazolo-pyrimidines. medwinpublishers.com These reactions typically involve the condensation of the amino group at C-6 with a suitable bifunctional reagent to construct a new ring fused to the pyrimidine core.

Formation of Fused Heterocyclic Systems from 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- Precursors

The strategic functionalization of 6-methyl-2,4-dithiouracil allows for the construction of diverse fused heterocyclic scaffolds, including thiazolo[5,4-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. These transformations often exploit the nucleophilic character of the sulfur atoms and the reactivity of the pyrimidine ring.

Thiazolo[5,4-d]pyrimidine (B3050601) Derivatives

The fusion of a thiazole (B1198619) ring to the pyrimidine core of 6-methyl-2,4-dithiouracil leads to the formation of thiazolo[5,4-d]pyrimidine derivatives. A common synthetic approach involves the reaction of 6-methyl-2,4-dithiouracil with α-halocarbonyl compounds, such as α-bromo ketones or ethyl chloroacetate (B1199739).

For instance, the reaction of 6-methyl-2-thiouracil with various activated halogenides like diethyl bromomalonate and ethyl 2-chloro-3-oxobutanoate results in the formation of 2-methylidene-1,3-dihydropyrimidin-4-ones. researchgate.net Specifically, boiling 6-methyl-2-thiouracil with ethyl 2-bromocyanoacetate in a mixture of ethanol and sodium ethoxide leads to intramolecular cyclization, yielding a thiazolo[3,2-a]pyrimidin-5-one derivative. researchgate.net

Another strategy involves the reaction of 4-amino-3-phenyl-2-thioxothiazol-5-carboxamide with aromatic aldehydes or acetic anhydride (B1165640) to form thiazolo-pyrimidines. scilit.com Subsequent reactions can introduce further diversity. For example, a chlorothiazolopyrimidine can be converted to the corresponding thiazolopyrimidinedithione by reacting with thiourea. scilit.com This dithione can then be S-alkylated using halo compounds. scilit.com

The synthesis of various thiazolo[3,2-a]pyrimidines has been achieved through the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate in boiling toluene. researchgate.net Furthermore, the reaction of 6-methyl-2-thiouracil with a mixture of chloroacetic acid and aromatic aldehydes can yield 2-arylmethylenethiazolo[3,2-a]pyrimidines. researchgate.net

| Precursor | Reagent(s) | Resulting Fused System | Reference(s) |

| 6-methyl-2-thiouracil | Ethyl 2-bromocyanoacetate, Ethanol, Sodium ethoxide | Thiazolo[3,2-a]pyrimidin-5-one derivative | researchgate.net |

| 4-Amino-3-phenyl-2-thioxothiazol-5-carboxamide | Aromatic aldehydes / Acetic anhydride | Thiazolo-pyrimidine derivatives | scilit.com |

| Chlorothiazolopyrimidine | Thiourea | Thiazolopyrimidinedithione | scilit.com |

| Thiazolopyrimidinedithione | Halo compounds / Acrylonitrile | S-alkylated thiazolopyrimidines | scilit.com |

| 4-Aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones | Methyl chloroacetate, Toluene | Thiazolo[3,2-a]pyrimidines | researchgate.net |

| 6-methyl-2-thiouracil | Chloroacetic acid, Aromatic aldehydes | 2-Arylmethylenethiazolo[3,2-a]pyrimidines | researchgate.net |

Pyrimido[4,5-d]pyrimidine Systems

The synthesis of pyrimido[4,5-d]pyrimidines from pyrimidine precursors is a well-established route to this important class of fused heterocycles. These systems can be constructed from 6-amino-2-thiouracil derivatives through cyclization reactions. For example, reacting 6-aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile with various reagents can lead to a series of pyrimidine carbonitrile, thiopyrimidine, and pyrimidopyrimidine derivatives. researchgate.net

One specific method involves heating 5-aryl-4-cyano-6-imino-hexahydropyrimidine-2-thiones with an excess of formic acid to afford 5-aryl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trithiones. researchgate.net These trithiones can also be synthesized by refluxing the corresponding dihydropyrimidine (B8664642) in the presence of a catalytic amount of piperidine. researchgate.net

Furthermore, the reaction of 6-aminouracils with reagents like diethyl ethoxymethylenemalonate can lead to the formation of pyrido[2,3-d]pyrimidines, which are structurally related to pyrimido[4,5-d]pyrimidines. juniperpublishers.com

| Precursor | Reagent(s) | Resulting Fused System | Reference(s) |

| 5-Aryl-4-cyano-6-imino-hexahydropyrimidine-2-thiones | Formic acid | 5-Aryl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trithiones | researchgate.net |

| Dihydropyrimidine derivative | Piperidine (catalyst) | 5-Aryl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trithiones | researchgate.net |

| 6-Aminouracils | Diethyl ethoxymethylenemalonate | Pyrido[2,3-d]pyrimidines | juniperpublishers.com |

Furochromenopyrimidine Derivatives

The synthesis of furochromenopyrimidine derivatives represents a pathway to complex polycyclic systems. While direct synthesis from 6-methyl-2,4-dithiouracil is not extensively documented, related syntheses of furo-fused pyrimidines and chromenes provide insights into potential synthetic strategies. The reaction of 3-formylchromones with various active methylene (B1212753) and methyl compounds is a key method for constructing fused heterocyclic systems. nih.govnih.gov This suggests that a suitably functionalized 6-methyl-2,4-dithiouracil could potentially react with a 3-formylchromone derivative to form a furochromenopyrimidine.

The synthesis of various furo[2,3-d]pyrimidine (B11772683) derivatives has been reported, often starting from furan (B31954) precursors. researchgate.netnih.gov For example, novel furo[2,3-d]pyrimidine and furo[3,2-e] researchgate.netresearchgate.netnih.govtriazolo[1,5-c]pyrimidine derivatives have been designed and synthesized based on their structural similarity to known biologically active fragments. nih.gov

| Precursor | Reagent(s) | Resulting Fused System | Reference(s) |

| 3-Formylchromone | Active methylene/methyl compounds | Fused heterocyclic systems | nih.govnih.gov |

| Furan precursors | Various reagents | Furo[2,3-d]pyrimidine derivatives | researchgate.netnih.gov |

Other Fused Systems (e.g., Pyrazolo[3,4-d]pyrimidines)

The pyrazolo[3,4-d]pyrimidine scaffold is another important heterocyclic system that can be accessed from pyrimidine precursors. The reaction of 6-hydrazinouracil derivatives with various reagents is a common method for their synthesis. For instance, the reaction of 6-hydrazino uracil with isocyanates leads to the formation of pyrazolo[3,4-d]pyrimidines. juniperpublishers.com

A one-pot synthesis of pyrazolo[3,4-d]pyrimidines has been reported from the reaction of 6-amino-1,3-dimethyluracil (B104193) with arylhydrazones. chimicatechnoacta.ru Additionally, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with acetic anhydride can yield a pyrazolo[3,4-d] researchgate.netnih.govoxazin-3-yl)acetonitrile intermediate, which upon reaction with primary aromatic amines, furnishes pyrazolo[3,4-d]pyrimidines. semanticscholar.org

| Precursor | Reagent(s) | Resulting Fused System | Reference(s) |

| 6-Hydrazino uracil | Isocyanates | Pyrazolo[3,4-d]pyrimidines | juniperpublishers.com |

| 6-Amino-1,3-dimethyluracil | Arylhydrazones | 5,7-Dimethylpyrazolopyrimidine-4,6-diones | chimicatechnoacta.ru |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Acetic anhydride, then Primary aromatic amines | Pyrazolo[3,4-d]pyrimidines | semanticscholar.org |

Structural Elucidation and Spectroscopic Characterization of 2,4 1h,3h Pyrimidinedithione, 6 Methyl and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Confirmation

A suite of sophisticated spectroscopic methods is employed to verify the identity and purity of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- and its derivatives. These techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), provide complementary information that, when combined, offers a detailed portrait of the molecular structure.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing granular information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Spectroscopy

While specific experimental spectra for 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- are not widely published, the expected chemical shifts can be reliably predicted based on data from closely related structures, such as 6-methyl-2-thiouracil and various pyrimidine (B1678525) derivatives. semanticscholar.orgmdpi.comchemicalbook.comchemicalbook.comchemicalbook.com

In the ¹H NMR spectrum , the methyl protons (C₆-CH₃) are anticipated to appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. mdpi.comchemicalbook.comresearchgate.net The vinyl proton (C₅-H) would likely resonate as a singlet further downfield. The two N-H protons are expected to exhibit broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. For instance, in DMSO-d₆, these protons in similar structures have been observed at δ 9.5-11.5 ppm. researchgate.net

The ¹³C NMR spectrum provides insight into the carbon framework. The methyl carbon (C₆-C H₃) is expected to have a signal in the aliphatic region (δ 15-25 ppm). The C₅ and C₆ carbons of the pyrimidine ring would appear in the olefinic region, while the two thione carbons (C₂ and C₄) are expected to be significantly deshielded, with their signals appearing at much lower field strengths, potentially in the range of δ 170-190 ppm, due to the influence of the adjacent electronegative nitrogen and sulfur atoms.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C₆-CH₃ | 2.0 - 2.5 (s) | 15 - 25 |

| C₅-H | 5.5 - 6.0 (s) | 100 - 110 |

| N₁-H | 9.5 - 11.5 (br s) | - |

| N₃-H | 9.5 - 11.5 (br s) | - |

| C ₂ | - | 170 - 190 |

| C ₄ | - | 170 - 190 |

| C ₅ | - | 100 - 110 |

| C ₆ | - | 145 - 155 |

Note: Predicted values are based on data from analogous compounds. 's' denotes singlet, 'br s' denotes broad singlet.

2D NMR Spectroscopy

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in more complex derivatives. nih.gov A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms. These techniques are crucial for confirming the connectivity within the molecule. nih.gov

¹¹B NMR Spectroscopy

While not directly applicable to the parent compound, ¹¹B NMR spectroscopy becomes a powerful tool for characterizing derivatives that incorporate boron, such as boronate esters. mdpi.comresearchgate.net This technique is highly sensitive to the coordination environment of the boron atom. For example, the formation of boronate esters from boronic acids results in a distinct shift in the ¹¹B NMR spectrum, allowing for in-situ monitoring of reactions and the study of dynamic covalent systems. researchgate.netmdpi.com The chemical shift in ¹¹B NMR can differentiate between trigonal planar boronic acids and tetrahedral boronate esters, providing clear evidence of bond formation. researchgate.net

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-, the FT-IR spectrum is expected to show several characteristic absorption bands.

The N-H stretching vibrations are anticipated in the region of 3100-3300 cm⁻¹. The C-H stretching of the methyl group and the vinyl group would appear around 2900-3100 cm⁻¹. researchgate.net One of the most informative regions of the spectrum would be the fingerprint region, where the C=S (thione) stretching vibrations are expected. These typically appear in the range of 1050-1250 cm⁻¹. The C=C and C-N stretching vibrations within the pyrimidine ring would also give rise to characteristic absorptions in the 1400-1650 cm⁻¹ region. nih.govnist.gov

Interactive Table 2: Expected FT-IR Absorption Bands for 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3100 - 3300 |

| C-H stretch (aromatic/vinyl) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch | 1600 - 1650 |

| C-N stretch | 1350 - 1450 |

| C=S stretch (thione) | 1050 - 1250 |

Note: These are expected ranges and can be influenced by the solid-state packing and intermolecular interactions.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Aromatic and heterocyclic compounds like 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- are expected to exhibit characteristic absorption bands in the UV-Vis region. The spectrum would likely show absorptions arising from π → π* transitions associated with the conjugated pyrimidine ring system. The presence of the thione groups may also give rise to n → π* transitions, which typically appear at longer wavelengths and have lower molar absorptivity. The exact position and intensity of these absorption maxima can be influenced by the solvent polarity.

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- (C₅H₆N₂S₂), the predicted monoisotopic mass is approximately 158.00 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron impact (EI) mass spectrometry of related pyrimidinethiones has shown that fragmentation often involves the loss of small molecules or radicals from the side chains, followed by the cleavage of the pyrimidine ring. sapub.org For 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-, characteristic fragments could arise from the loss of a methyl radical (•CH₃), hydrogen sulfide (B99878) (H₂S), or thiocyanate (B1210189) (SCN) moieties. The stability of the pyrimidine ring often results in the pyrimidine core being a prominent fragment in the spectrum. sapub.org

Interactive Table 3: Predicted Mass-to-Charge Ratios (m/z) for Adducts of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-

| Adduct | Predicted m/z |

| [M+H]⁺ | 159.00452 |

| [M+Na]⁺ | 180.98646 |

| [M-H]⁻ | 156.98996 |

| [M+K]⁺ | 196.96040 |

Data sourced from predicted values. uni.lu

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While a crystal structure for 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- is not publicly available, analysis of closely related pyrimidine derivatives, such as 6-methyluracil (B20015), provides valuable insights into the expected solid-state conformation. researchgate.net

It is anticipated that 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- would crystallize in a planar or near-planar conformation. The solid-state structure would be stabilized by a network of intermolecular hydrogen bonds, likely involving the N-H protons as donors and the thione sulfur atoms as acceptors. These hydrogen bonds would play a crucial role in defining the crystal packing, potentially leading to the formation of dimers or extended one- or two-dimensional networks. mdpi.com The precise bond lengths and angles within the pyrimidine ring, as well as the orientation of the methyl group, could be definitively determined through X-ray crystallography. Such data is critical for understanding intermolecular interactions and for computational modeling studies. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations of 2,4 1h,3h Pyrimidinedithione, 6 Methyl Systems

Density Functional Theory (DFT) Studies

DFT has been widely applied to study thiouracil and its derivatives, offering a balance between computational cost and accuracy. These studies provide a foundational understanding of the intrinsic properties of 6-methyl-2,4-dithiouracil at the atomic level.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. For pyrimidine (B1678525) derivatives, methods like B3LYP are commonly used for geometry optimization. scielo.org.mx The substitution of oxygen atoms with sulfur in the uracil (B121893) ring, to form dithiouracil (B10097) derivatives, induces significant changes in the molecular geometry. nih.gov

The optimized geometry of related molecules like 2,4-dithiouracil (2,4DTU) shows that the C=S bond length is considerably longer (~1.66 Å) than the C=O bond in uracil (~1.23 Å). nih.gov This elongation affects adjacent bond lengths and angles within the pyrimidine ring. nih.gov For instance, replacing an oxygen atom at the C2 position with sulfur can lead to a slight shortening of the neighboring N1–C2 and C2–N3 bonds. nih.gov In metallofullerenes, the substitution of a carbon atom with a transition metal similarly alters the geometry by lengthening the M-C bond. nih.gov

Table 1: Selected Optimized Geometrical Parameters for Thiouracil Derivatives from DFT Studies

| Parameter | 2-Thiouracil (2TU) | 4-Thiouracil (4TU) | 2,4-Dithiouracil (2,4DTU) |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C2=S | 1.665 | - | 1.662 |

| C4=S | - | 1.663 | 1.660 |

| Reference | nih.gov | nih.gov | nih.gov |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for characterizing the chemical reactivity and kinetic stability of a molecule. irjweb.comschrodinger.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. The HOMO-LUMO gap can be correlated with the molecule's bioactivity and its potential for charge transfer within the molecule. irjweb.com DFT methods are commonly used to calculate HOMO and LUMO energies and thus the energy gap. schrodinger.compku.edu.cn For example, in a study on an imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. irjweb.com

Table 2: Conceptual FMO Data for a Pyrimidine Derivative

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.29 | Represents the ability to donate an electron. irjweb.com |

| LUMO | -1.81 | Represents the ability to accept an electron. irjweb.com |

| Energy Gap (ΔE) | 4.48 | Reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comschrodinger.com |

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. uni-muenchen.denih.gov

The MESP map uses a color-coded scheme to identify electron-rich and electron-deficient regions. uni-muenchen.de

Red and Yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. These typically correspond to lone pairs of electrons on electronegative atoms like oxygen, nitrogen, and sulfur. nih.govajchem-a.com

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. nih.gov

For a molecule like 6-methyl-2,4-dithiouracil, the MESP map would be expected to show significant negative potential around the sulfur and nitrogen atoms, identifying them as the primary sites for interaction with electrophiles or for forming hydrogen bonds. ajchem-a.com MESP analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding and lone pair-π interactions, which are vital in biological systems. nih.gov

From the calculated HOMO and LUMO energies, several quantum chemical parameters, known as global reactivity descriptors, can be derived to quantify a molecule's reactivity. These descriptors provide a more detailed picture than the HOMO-LUMO gap alone. irjweb.com

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2. irjweb.com

Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = χ² / (2η). irjweb.com

These parameters are calculated within the framework of DFT to predict and compare the reactivity of different molecules. irjweb.comajchem-a.com

Table 3: Global Reactivity Descriptors (Conceptual)

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. irjweb.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. irjweb.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. irjweb.com |

DFT calculations are a reliable method for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural confirmation. scielo.org.mxdtic.mil

IR and Raman Spectra: Theoretical vibrational frequencies can be computed to help assign experimental IR and Raman spectra. nih.govresearchgate.net For instance, a study on 2,4-dithiouracil used DFT to calculate fundamental vibrational frequencies, IR intensities, and Raman activities, which aided in the interpretation of the experimental spectra. nih.gov The substitution of sulfur at the C2 position in 6-methyluracil (B20015) has been shown to affect the N1-H and N3-H vibration frequencies. researchgate.net The calculated spectra for protonated olefins in zeolites have shown agreement within 6 cm⁻¹ of experimental data. umass.edu

NMR Spectra: Chemical shifts (¹H and ¹³C NMR) can also be calculated. scielo.org.mx Experimental ¹H NMR data for 6-methyl-2-thiouracil shows characteristic signals for the N-H protons (around 12.29 ppm), the olefinic H-5 proton (around 5.68 ppm), and the methyl group protons (around 2.06 ppm). mdpi.comresearchgate.netpreprints.org DFT calculations can reproduce these spectra to validate the molecular structure. scielo.org.mx

UV-Vis Spectra: Electronic transitions, which correspond to absorption bands in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). jacsdirectory.com These calculations help understand the electronic structure and the nature of excitations, such as n→π* or π→π* transitions. nih.gov

Table 4: Experimental ¹H and ¹³C NMR Data for 6-methyl-2-thiouracil

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H, N3-H | 12.29 (singlet, overlap) | - |

| C2 | - | 174.9 |

| C4 | - | 162.3 |

| C5-H | 5.68 (singlet) | 107.9 |

| C6 | - | 149.9 |

| CH₃ | 2.06 (singlet) | 18.1 |

| Reference | mdpi.com, preprints.org | mdpi.com, preprints.org |

Note: Data is for the related compound 6-methyl-2-thiouracil in DMSO-d6 solution.

Molecular Docking and Simulation Studies (Focus on Binding Interactions with Biological Targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial for drug discovery and for understanding the biological activity of compounds.

Studies on related thiouracil compounds have demonstrated their potential to interact with various biological targets. For example, molecular docking calculations were performed for 2,4-dithiouracil against several targeted proteins. nih.govnih.gov These simulations help to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. The results can elucidate the mechanism of action and guide the design of more potent inhibitors. For instance, a docking model of a DOT1L inhibitor revealed that it binds in a pocket adjacent to the cofactor site, inducing a conformational change in the protein. mdpi.com

Furthermore, metal complexes of 6-methyl-2-thiouracil have been synthesized and investigated for their antimicrobial and antileukemic properties, suggesting interactions with biological macromolecules. researchgate.netmdpi.com Docking studies can help rationalize these observed activities by modeling the binding of the compounds to specific enzymes or receptors in pathogens or cancer cells.

Structure Activity Relationship Sar Studies of 2,4 1h,3h Pyrimidinedithione, 6 Methyl Derivatives

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of 6-methyl-2,4-dithiouracil derivatives is intrinsically linked to several key structural features. The pyrimidine (B1678525) ring itself is a fundamental component of nucleic acids, allowing these derivatives to act as potential antimetabolites. The presence of thioamide groups (C=S) is crucial, as the sulfur atoms are known to be excellent coordinators for metal ions and can form complexes that exhibit enhanced biological activity.

Studies on related thiouracil compounds reveal the importance of the thione group at the C2 position and the substituent at the C6 position. For instance, the thio-functionalized pyrimidine core is essential for the activity of many derivatives. Research on metal complexes of 6-methyl-2-thiouracil demonstrates that the thione moiety is a primary site for coordination with metal ions like Cu(II) and Pd(II). mdpi.compreprints.org These metal complexes often show improved antimicrobial activity compared to the free ligand, highlighting the sulfur atom's role as a key pharmacophoric element. The Cu(II) complex with 6-methyl-2-thiouracil, for example, was found to be active against all tested microorganisms in one study. mdpi.com

Impact of Substituent Effects on Activity Profiles

The biological activity of the 6-methyl-2,4-dithiouracil scaffold can be significantly modulated by introducing various substituents at different positions on the pyrimidine ring.

Substitutions at the Sulfur Atom (S-alkylation): Alkylation at the sulfur atom of the thiouracil ring has been a common strategy to generate derivatives with diverse biological activities. In a study on S-substituted 6-n-propyl-2-thiouracil analogs, the nature of the alkyl group was found to be critical for cytotoxicity and antibacterial activity. researchgate.net Introducing bulky and lipophilic groups, such as a cyclohexylmethyl or an adamantyl group, at the sulfur atom resulted in compounds with notable cytotoxic activity against cancer cell lines. researchgate.net For instance, the S-cyclohexylmethyl derivative showed potent activity against a multidrug-resistant small cell lung cancer cell line (H69AR). researchgate.net This suggests that lipophilicity and steric bulk at this position can enhance the interaction with biological targets.

Substitutions on Appended Moieties: In more complex derivatives synthesized from a 6-methyl-thiouracil core, the nature of substituents on appended aromatic rings plays a vital role in determining the antimicrobial activity. A study on a series of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives showed that substitution on a terminal phenyl ring significantly influenced antimicrobial potency. nih.gov Derivatives bearing electron-donating groups, such as hydroxyl (-OH) and amino (-NH2), on the phenyl ring exhibited the most potent antibacterial and antifungal activities. nih.gov Specifically, the N′-[1-(4-aminophenyl)ethylidene] and N′-[1-(4-hydroxyphenyl)ethylidene] derivatives were among the most active compounds in the series. nih.gov

The following table summarizes the antimicrobial activity of selected 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, illustrating the impact of substituents on the terminal phenyl ring.

| Compound | Substituent on Phenyl Ring | Antimicrobial Activity (Zone of Inhibition in mm) |

| Derivative 1 | 4-Amino (-NH₂) | High |

| Derivative 2 | 4-Hydroxy (-OH) | High |

| Derivative 3 | 2,5-Dihydroxy (-OH) | High |

| Derivative 4 | Unsubstituted | Moderate |

| Derivative 5 | 4-Chloro (-Cl) | Low to Moderate |

Data synthesized from research findings indicating relative potency. nih.gov

Anticancer Activity: For anticancer applications, modifications on the thiouracil ring have yielded promising results. In a study of various sulfur-containing thiourea (B124793) derivatives, a compound with a 3,5-bis(trifluoromethyl)phenyl group demonstrated the most potent cytotoxic effect against the MOLT-3 cell line, with an IC₅₀ value of 5.07 μM. nih.gov This indicates that strong electron-withdrawing groups on an appended aromatic ring can be crucial for anticancer activity.

The table below shows the cytotoxic activity of selected thiourea derivatives against various cancer cell lines.

| Compound | Substituent | Cell Line | IC₅₀ (μM) |

| Compound A | 3,5-bis(trifluoromethyl)phenyl | MOLT-3 | 5.07 |

| Compound A | HepG2 | 16.28 | |

| Compound B | 4-chlorophenyl | HuCCA-1 | 34.51 |

| Compound B | A549 | 39.14 | |

| Compound B | MOLT-3 | 16.52 | |

| Compound C | 4-trifluoromethylphenyl | HepG2 | 16.38 |

Data derived from studies on thiourea derivatives, which share structural similarities with the target compound. nih.gov

Conformational Analysis and Bioactive Conformations

While specific conformational analysis of 6-methyl-2,4-dithiouracil is not extensively documented, studies on related heterocyclic systems, such as pyridinones, provide valuable parallels. For instance, the introduction of a methyl group at a position adjacent to another ring system can dramatically alter the molecule's preferred conformation. researchgate.net In bipyridine systems, a methyl group at the C2 position of a pyridone ring was found to cause a significant twist between the two aromatic rings, with a dihedral angle of 52.2 degrees, compared to just 1.3 degrees in the unsubstituted analog. researchgate.net This steric hindrance forces a non-planar conformation, which can profoundly impact biological potency by presenting a different shape to the biological target.

Applying this principle to 6-methyl-2,4-dithiouracil derivatives, any bulky substituents at the N1, N3, or C5 positions would likely influence the planarity of the pyrimidine ring and the orientation of other functional groups. The bioactive conformation is the specific low-energy spatial arrangement that the molecule adopts to bind effectively to its target. This conformation may not necessarily be the absolute lowest energy state of the molecule in solution but rather a conformation that is accessible and complementary to the receptor's binding pocket. The tautomeric equilibrium between dithione, thione-thiol, and dithiol forms further complicates the conformational landscape, offering different hydrogen bonding patterns and metal-coordinating capabilities, which are essential for the molecule's mechanism of action.

Coordination Chemistry and Ligand Applications of 2,4 1h,3h Pyrimidinedithione, 6 Methyl

Metal Complexation Chemistry with 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- as a Ligand

Research on the direct metal complexation involving 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-, is not extensively documented in publicly available scientific literature. While studies on related molecules such as 6-methyl-2-thiouracil have demonstrated complex formation with transition metals like copper and palladium, the specific coordination behavior of the dithione analogue remains an area requiring further investigation. The presence of two thione groups at the 2 and 4 positions suggests the potential for various coordination modes, including acting as a bidentate or bridging ligand through its sulfur and nitrogen atoms.

There is currently no scientific literature available that describes the synthesis or characterization of scorpionate ligands derived from 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-. Scorpionate ligands are a well-established class of tripodal ligands that bind to a metal in a tridentate, pincer-like fashion. While the pyrimidine (B1678525) framework is a component of some complex ligands, the specific use of 6-methyl-2,4-dithiopyrimidine to form a scorpionate structure has not been reported.

Detailed studies on the coordination modes and specific metal-ligand interactions of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-, are not available. For related pyrimidine thiones, coordination typically occurs through the exocyclic sulfur and an endocyclic nitrogen atom, acting as a bidentate ligand. It is plausible that 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-, could exhibit similar behavior, potentially coordinating to a metal center through the S2 and N1 atoms or the S4 and N3 atoms. However, without experimental data from techniques such as X-ray crystallography or spectroscopic analysis, any proposed coordination modes remain speculative.

Catalytic Applications of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- Metal Complexes

The exploration of metal complexes derived from 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-, for catalytic purposes is an area that appears to be uninvestigated. The broader class of terpyridine and other nitrogen-containing heterocyclic ligands have been successfully employed in a variety of catalytic transformations. These applications often leverage the ability of the ligand to stabilize different oxidation states of the metal center and to influence the steric and electronic environment of the catalyst.

There are no documented examples of metal complexes of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-, being utilized in homogeneous catalysis. The potential for such applications would depend on the stability and solubility of the metal complexes in common organic solvents, as well as their ability to facilitate catalytic cycles for reactions such as cross-coupling, hydrogenation, or oxidation.

Similarly, the use of metal complexes of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-, in heterogeneous catalysis has not been reported. This would typically involve the immobilization of the complex onto a solid support, a strategy employed to enhance catalyst stability and recyclability. The absence of research in this area indicates a significant gap in the understanding of the material properties and catalytic potential of such systems.

Future Perspectives and Emerging Research Directions

Design and Synthesis of Novel 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- Analogues with Enhanced Specificity

The core structure of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- serves as a valuable starting point for the design of new molecules with tailored properties. The field of medicinal chemistry, in particular, relies on the systematic modification of such scaffolds to improve therapeutic efficacy and selectivity. The overarching goal is to understand the structure-activity relationship (SAR), which dictates how the three-dimensional arrangement of a molecule influences its biological activity. nih.gov

Future research will focus on creating libraries of analogues by introducing a variety of substituents at different positions on the pyrimidine (B1678525) ring. For instance, research on the closely related 2,4(1H,3H)-pyrimidinedione scaffold has shown that adding specific homocyclic groups (like cyclopropyl (B3062369) or phenyl) at the N-1 position and a benzoyl group at the C-6 position can yield compounds with significant activity against both HIV-1 and HIV-2. nih.govresearchgate.net Similarly, strategic modifications to create pyrimidine-based hydroxamic acids have led to potent inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. researchgate.net

The design of these new analogues is a meticulous process involving:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar biological activity but may improve properties like solubility, metabolic stability, or target specificity.

Linker Modification: In molecules designed to interact with multiple targets or binding sites, altering the length and flexibility of linker chains can be crucial. Studies on pyrimidine diamine derivatives as cholinesterase inhibitors have shown that the length of a diaminoalkyl flexible linker significantly impacts inhibitory potency. nih.gov

Stereochemical Control: Synthesizing stereochemically pure isomers to determine if one enantiomer or diastereomer has a more favorable interaction with a biological target, thereby increasing specificity and reducing potential off-target effects.

These synthetic efforts are increasingly aimed at creating hybrid molecules that combine the pyrimidine core with other pharmacologically active moieties, such as hydrazone or dihydronaphthalene groups, to generate novel compounds with enhanced anticancer activity. nih.gov The insights gained from SAR studies are critical for rationally designing the next generation of pyrimidinedithione derivatives with precisely engineered functions. nih.gov

Advanced Computational Approaches in Drug Discovery and Materials Science

The integration of computational chemistry has revolutionized the design and discovery of new molecules. For pyrimidine derivatives, these in silico methods provide deep insights into molecular behavior, predict properties, and significantly accelerate the research and development cycle.

Future research will increasingly rely on a multi-faceted computational approach:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. Researchers have successfully developed data-driven machine learning QSAR models for pyrimidine derivatives to predict their anticancer effects. mdpi.com These models can screen virtual libraries of thousands of compounds to prioritize the most promising candidates for synthesis and testing, saving considerable time and resources. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. Docking studies have been instrumental in understanding how pyrimidine derivatives interact with the active sites of targets like cholinesterases or various cancer-related proteins. nih.govnih.gov

The synergy of these computational tools allows for a "predictive-first" approach. By modeling interactions and predicting outcomes before embarking on laborious synthesis, researchers can focus their efforts on compounds with the highest probability of success.

Table 1: Application of Computational Methods in Pyrimidine Derivative Research

| Computational Method | Application Goal | Example from Research | Reference |

| QSAR | Predict antiproliferative activity of new compounds | Development of a machine learning model to predict the activity of uracil (B121893) and pyrimidine derivatives against cancer cell lines. | mdpi.com |

| Molecular Docking | Determine binding modes and interactions with biological targets | Elucidating the interaction of pyrimidine-hydrazone hybrids with the active sites of cancer-related proteins. | nih.govnih.gov |

| Molecular Dynamics (MD) | Analyze the stability and conformational changes of ligand-protein complexes | Simulating the stability of pyrimidine diamine inhibitors bound to human cholinesterase over 250 nanoseconds. | nih.gov |

| MD Simulations | Understand self-assembly and aggregation for material applications | Analyzing the π-stacking and hydrogen bonding interactions that drive the aggregation of pyrimidine derivatives in aqueous solutions for sensor development. | rsc.org |

Exploration of New Application Areas for 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- and its Derivatives

While pyrimidine derivatives have a well-established history in medicinal chemistry, particularly as anticancer and antiviral agents, the horizon for their application is expanding into new and innovative domains. gsconlinepress.comarabjchem.org The unique electronic and structural properties of the pyrimidinedithione core make it an attractive candidate for a range of advanced applications.

Emerging research directions include:

Neurodegenerative Disease Therapeutics: The pyrimidine scaffold is being explored for the treatment of diseases like Alzheimer's. Novel pyrimidine diamines have been designed as potent inhibitors of cholinesterases, enzymes that play a key role in the progression of this disease. nih.gov

Advanced Chemical Sensors: Pyrimidine derivatives are being developed as chemosensors for detecting specific analytes. In one study, pyrimidine derivatives functionalized with pyrene (B120774) and anthracene (B1667546) were synthesized to detect melamine (B1676169) in dairy products. rsc.org These molecules were designed to aggregate and exhibit a "turn-on" fluorescent response in the presence of melamine, enabling its detection even on chemically modified paper strips without advanced instrumentation. rsc.org

Materials Science and Organic Electronics: The ability of pyrimidine derivatives to self-assemble through π-stacking and hydrogen bonding makes them excellent building blocks for supramolecular structures and functional materials. rsc.org Research is ongoing into their potential use in organic light-emitting diodes (OLEDs), thin-film transistors, and other electronic devices.

Broad-Spectrum Antimicrobials: The rise of drug-resistant bacteria necessitates the development of new antibacterial agents. Pyrimidine derivatives continue to be a promising scaffold for this purpose, with ongoing synthesis of novel compounds aimed at overcoming resistance mechanisms. nih.gov

The versatility of the pyrimidine ring ensures that its derivatives will continue to be explored for a wide array of pharmacological and technological purposes, moving beyond traditional therapeutic roles. nih.gov

Sustainable Synthesis and Green Chemistry Innovations for Pyrimidinedithiones

In line with global efforts to reduce the environmental impact of chemical manufacturing, a significant future direction for pyrimidinedithione research is the adoption of green chemistry principles. chemistryjournals.net The goal is to develop synthetic routes that are safer, more efficient, and produce less waste compared to traditional methods.

Key innovations in this area include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields. researchgate.net This technique has been successfully applied to the synthesis of various pyrimidinedione and pyrimidinethione derivatives, offering a more energy-efficient alternative to conventional heating. juniperpublishers.com

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry promotes the use of safer alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). researchgate.netchemistryjournals.net Ionic liquids are also being explored as recyclable reaction media for the synthesis of pyrimidine derivatives, avoiding the use of poisonous conventional solvents. nih.gov

Solvent-Free Reactions: An even greener approach is to conduct reactions without any solvent at all. Simple physical grinding of reactants has been shown to be an effective method for the synthesis of related 6-methyl-pyrimidine derivatives, minimizing waste and simplifying the purification process. researchgate.net

Catalytic Processes: The development of highly efficient catalysts can reduce the need for stoichiometric reagents (which are consumed in the reaction) and lower the energy requirements of a process. Research into catalytic routes for pyrimidine synthesis is a key area of focus. chemistryjournals.net

By embracing these green innovations, the synthesis of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- and its analogues can become more sustainable, aligning chemical production with environmental stewardship.

Table 2: Comparison of Conventional and Green Synthetic Approaches for Pyrimidine Derivatives

| Parameter | Conventional Synthesis | Green/Sustainable Approach | Example/Benefit | Reference |

| Energy Source | Conventional heating (reflux) | Microwave irradiation | Reduces reaction times from hours to minutes. | researchgate.netjuniperpublishers.com |

| Solvents | Volatile, toxic organic solvents | Water, ethanol, PEG, ionic liquids | Reduces environmental pollution and health hazards. | researchgate.netnih.gov |

| Reaction Conditions | Often requires harsh reagents | Solvent-free grinding, use of mild bases | Simplifies process, reduces waste and hazardous material use. | researchgate.net |

| Efficiency | Multi-step processes with intermediate purification | Continuous flow synthesis, one-pot reactions | Increases overall yield and reduces processing time and waste. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.